N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
The compound contains several functional groups including a benzodioxin ring, an imidazole ring, and a thiazole ring. These groups are common in many biologically active compounds and can contribute to a variety of chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The benzodioxin ring is a type of oxygen-containing heterocycle, while the imidazole and thiazole rings are types of nitrogen- and sulfur-containing heterocycles, respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocycles. These could potentially undergo reactions with electrophiles. The amide linkage might also be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide could result in the formation of hydrogen bonds, which could affect the compound’s solubility and boiling point .Scientific Research Applications
Antitumor Activity
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide and its derivatives demonstrate significant potential in antitumor activity. A study by Ostapiuk, Frolov, and Matiychuk (2017) synthesized a series of thiazole derivatives, including N-[5-(3-hlorobenzyl)-1,3-thiazol-2- yl]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide and N-(5-benzyl-1,3-thiazol-2-yl-6-methyl-4,5,6,7-tetrahydro-benzothiophen-3-carboxamide, showing high ability to inhibit in vitro growth of human tumor cells. This suggests their promise as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Antifungal Activity
- The compound and its related derivatives have shown noteworthy antifungal properties. Çapan, Ulusoy, Ergenç, and Kiraz (1999) synthesized derivatives from 6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide and evaluated them for antifungal activity against dermatophyte strains, finding several compounds to be as effective as ketoconazole, a standard antifungal agent (Çapan, Ulusoy, Ergenç, & Kiraz, 1999).
Antibacterial Agents
- Novel analogs of this compound were designed and synthesized, displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, as reported by Palkar et al. (2017). These compounds exhibited antibacterial activity at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown to inhibit cholinesterases and lipoxygenase enzymes .
Mode of Action
This leads to increased communication between nerve cells, which may temporarily improve or stabilize the symptoms of Alzheimer’s disease . Lipoxygenase inhibitors, on the other hand, block the action of lipoxygenase enzyme, thereby reducing the production of leukotrienes, inflammatory mediators that cause bronchoconstriction .
Biochemical Pathways
By inhibiting cholinesterases and lipoxygenase enzymes, it can impact the cholinergic signaling pathway and leukotriene synthesis pathway respectively .
Result of Action
The compound has shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This could potentially lead to increased acetylcholine levels, improving communication between nerve cells, and reduced leukotriene levels, decreasing inflammation .
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-13-19(20(25)22-15-7-8-17-18(11-15)27-10-9-26-17)28-21-23-16(12-24(13)21)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUCHAKTXGLSLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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